![molecular formula C10H11BO3S B2818154 (7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid CAS No. 1443531-60-9](/img/structure/B2818154.png)

(7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

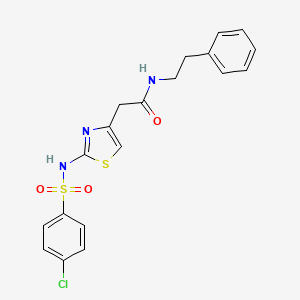

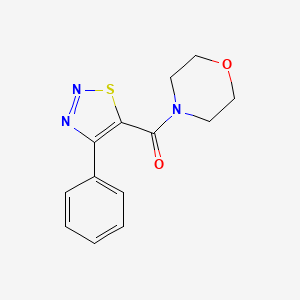

“(7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid” is an organic compound with the molecular formula C10H11BO3S and a molecular weight of 222.07 . It is a solid substance that is stored in an inert atmosphere, preferably in a freezer under -20°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BO3S/c1-6-3-7-5-9 (11 (12)13)15-10 (7)8 (4-6)14-2/h3-5,12-13H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis

This compound can be used in the construction of C-C bonds, such as in the Suzuki-Miyaura cross-coupling reaction . It can also be used to prepare biologically active molecules, such as drug candidates and pesticides .Physical And Chemical Properties Analysis

The compound has a density of 1.31±0.1 g/cm3 and a boiling point of 437.2±55.0 °C . It has a molar refractivity of 60.0±0.4 cm3 and a polar surface area of 78 Å2 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Interactions

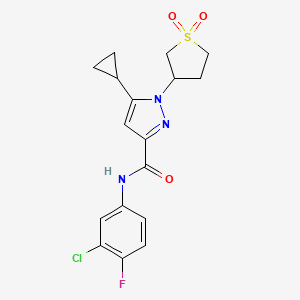

- (7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid and related compounds are used in pharmacologically active syntheses, such as in the preparation of 2-(5- and 7-Hydroxy-3-benzo[b]thienyl)ethylamines (Chapman et al., 1973).

- Structural investigations of boronic acids, including those derived from benzo[b]thiophen, have been conducted to understand their interactions, especially in molecular recognition and chemosensing (Zhu et al., 2006).

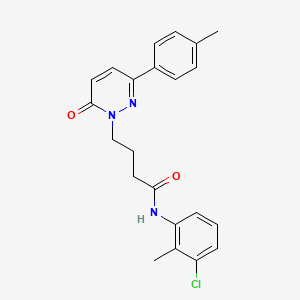

- Suzuki-Miyaura and Negishi cross-coupling reactions utilize substituted benzothiophene boronic acids as starting materials for the synthesis of various compounds, highlighting the significance of such boronic acids in organic synthesis (Izmer et al., 2006).

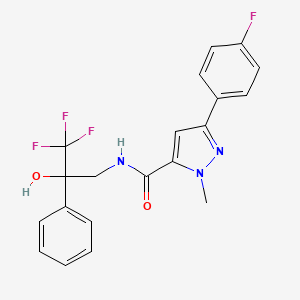

Synthesis of Novel Compounds

- Boronic acids derived from benzo[b]thiophen have been employed in the synthesis of photochromic thieno-2H-chromene derivatives, demonstrating their role in the creation of compounds with specific light-responsive properties (Queiroz et al., 2000).

- Synthesis of 5-(4-(substituted [1,1′-biphenyl]-4-yl-methoxy)benzyl)thiazolidine-2,4-diones using microwave irradiation methods, where benzothiophene boronic acids were critical intermediates, showcases the utility of these compounds in green chemistry and medicinal chemistry (Vekariya et al., 2022).

Applications in Pharmacology and Drug Development

- Certain benzo[b]thiophene derivatives, potentially including (7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid, have been explored for their pharmacological activity, such as in the development of antidepressant drugs (Orus et al., 2002).

- The compound has been implicated in the synthesis of radioligands for the GABA receptor in the brain, indicating its potential importance in neuropharmacology (Vos & Slegers, 1994).

Safety And Hazards

Eigenschaften

IUPAC Name |

(7-methoxy-5-methyl-1-benzothiophen-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BO3S/c1-6-3-7-5-9(11(12)13)15-10(7)8(4-6)14-2/h3-5,12-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSRQVNGCIFRAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(S1)C(=CC(=C2)C)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2818074.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-(2,6-dimethoxyphenyl)acetamide](/img/structure/B2818080.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide](/img/structure/B2818084.png)

![1-(Oxolane-2-carbonyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2818085.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2818089.png)

![2-[3-(2-chlorobenzyl)-8-fluoro-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2818091.png)